Allyl 4-bromobutyrate
Description
Significance as a Versatile Synthetic Building Block in Carbon-Carbon Bond Formation
The utility of Allyl 4-bromobutyrate in organic synthesis is largely defined by its capacity to participate in carbon-carbon bond-forming reactions. This reactivity stems from its two key functional groups. The bromine atom, attached to a primary carbon, makes the molecule susceptible to nucleophilic substitution, allowing for the introduction of various carbon-based nucleophiles. evitachem.comfiveable.me
Furthermore, the molecule can participate in radical reactions. The carbon-bromine bond can be cleaved to generate a carbon radical, which can then react with alkenes or alkynes to form new C-C bonds. libretexts.org This approach is a key strategy in synthetic chemistry for constructing molecular frameworks. libretexts.org For instance, radical chain reactions mediated by reagents like tributyltin hydride can use alkyl halides as precursors to generate carbon radicals for intramolecular or intermolecular bond formations. libretexts.org
The allyl group also provides a reactive handle for various transformations. For example, it can be involved in metal-catalyzed reactions. While specific research on this compound in this context is specialized, related allyl esters and alkyl bromides are known to participate in important C-C bond-forming reactions. For example, nickel-catalyzed reductive coupling reactions can join aryl bromides with alkyl bromides, demonstrating the utility of the C-Br bond in advanced synthesis. nih.gov Additionally, indium-catalyzed reactions have shown unusual carbon-carbon bond formations between allylboronates and other substrates, highlighting the synthetic potential of allyl groups. nih.gov
The compound is also a precursor for other significant structures. For example, it can be used in the synthesis of γ-butyrolactone derivatives, which are common motifs in natural products and serve as important synthetic intermediates themselves. nih.govnih.gov
Historical Context of Related Brominated Esters in Fine Chemical Synthesis
The use of brominated esters as key intermediates is a well-established practice in the field of fine chemical synthesis. Their importance is rooted in classic reactions that have become cornerstones of organic chemistry.
One of the most notable historical applications is the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. wikipedia.orgiitk.ac.inbyjus.com This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orgiitk.ac.in The key to this reaction is the formation of an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than Grignard reagents and does not typically react with the ester group, allowing for selective addition to the carbonyl. wikipedia.org While the classic Reformatsky reaction uses α-halo esters, the principles have been extended and modified over the years. nih.govresearchgate.net
Another foundational method is the Hell-Volhard-Zelinsky reaction , which provides a reliable route to α-brominated carboxylic acids. fiveable.memanac-inc.co.jp In this reaction, a carboxylic acid is treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine. manac-inc.co.jp The resulting α-bromo acyl bromide can then be converted to an α-bromo ester by reacting it with an alcohol. manac-inc.co.jp This method has been crucial for creating a wide range of α-brominated esters, which are versatile intermediates for further functionalization, including the formation of new carbon-carbon bonds. fiveable.me
These historical methods underscore the long-standing importance of brominated esters in constructing complex organic molecules, providing a rich background for the application of more specialized reagents like this compound in contemporary synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWKENTBDJHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426626 | |
| Record name | ALLYL 4-BROMOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178215-45-7 | |
| Record name | ALLYL 4-BROMOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Allyl 4 Bromobutyrate and Its Precursors
Esterification Routes from 4-Bromobutyric Acid
Esterification of the precursor 4-Bromobutyric acid represents a primary and direct pathway to obtaining Allyl 4-bromobutyrate. This transformation typically involves the reaction of the carboxylic acid with allyl alcohol.
The Fischer esterification, a classic acid-catalyzed reaction, is a well-established method for converting carboxylic acids and alcohols into esters. This equilibrium-driven process is facilitated by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is often driven towards the product side by using an excess of the alcohol, which can also serve as the solvent. The mechanism involves the initial protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for attack by the alcohol.
A specific application of this method is the synthesis of allyl-protected bromoalkanoic acids. In one documented procedure, Allyl 4-bromobutanoate was prepared from 4-bromobutanoic acid and allyl alcohol in toluene, using p-TsOH monohydrate as the catalyst. The reaction conditions and yield for this specific synthesis are detailed in the table below.
| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Ref |
| 4-Bromobutanoic acid, Allyl alcohol (10 equiv.) | p-TsOH·H₂O (0.1 equiv.) | Toluene | 125 °C | 4 h | 77-96% |
The primary precursor, 4-Bromobutyric acid, is commonly synthesized via the ring-opening of γ-butyrolactone. This reaction is typically achieved by treatment with hydrogen bromide (HBr), which can be used in either its gaseous form or as a concentrated aqueous solution. The process is generally robust and suitable for industrial-scale production.
The table below summarizes various reported methods for this transformation.
| Reagent 1 | Reagent 2 | Conditions | Yield | Ref |
| γ-Butyrolactone | Hydrogen Bromide (gas or aqueous) | Temp: 10 to 100°C; Molar Ratio: 1-10 moles HBr per mole lactone | High | |
| γ-Butyrolactone | 48% HBr (aq), conc. H₂SO₄ | Reflux for 12 hours under argon atmosphere | 65% | |
| γ-Butyrolactone | Boron tribromide | Dichloromethane solvent, followed by hydrolysis | 98% | |
| γ-Butyrolactone | Dry Hydrogen Bromide gas | Organic solvent, Temp: -10 to 80°C | 99% |
Transesterification Approaches Utilizing Analogous Butyrates
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed to synthesize this compound from other esters, such as methyl or ethyl 4-bromobutyrate, by reacting them with allyl alcohol. The reaction is typically catalyzed by an acid or a base.
One example in the literature describes the synthesis of an N-(3,4-Dichlorophenyl)alanine allyl ester from the corresponding methyl ester via transesterification with allyl alcohol. This demonstrates the feasibility of converting a simple alkyl ester to an allyl ester. Furthermore, enzymatic approaches offer a green alternative for transesterification. Lipases, such as those from Candida rugosa, have been studied for their ability to catalyze enantioselective esterification and transesterification reactions, although the enantioselectivity can be highly dependent on the structure of the acyl donor and the alcohol.
Radical-Mediated Syntheses and Allylic Bromination Strategies
Radical-mediated reactions provide an alternative pathway for synthesizing brominated compounds. Allylic bromination, in particular, is a selective method for introducing a bromine atom at the carbon adjacent to a double bond. The most common reagent for this transformation is N-bromosuccinimide (NBS), often used in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator or light. The reaction proceeds via a radical chain mechanism.
A plausible strategy for synthesizing this compound through this route would involve the allylic bromination of a precursor like allyl butyrate (B1204436). The key step is the abstraction of an allylic hydrogen atom by a bromine radical, forming a resonance-stabilized allylic radical, which then reacts with a bromine source to yield the allylic bromide. It has been established that esters of olefinic carboxylic acids can be brominated at the allylic position using free bromine under the influence of light in a dilute solution. This method avoids the more complex conditions sometimes associated with NBS and can yield products like γ-bromo-crotonic acid methyl ester in high yields. The use of NBS is often preferred to maintain a low concentration of Br₂, which helps to avoid competing addition reactions to the double bond.
| Strategy | Reagents | Key Features | Ref |
| Allylic Bromination | N-Bromosuccinimide ( |
Mechanistic Elucidation of Reactions Involving Allyl 4 Bromobutyrate
Radical Reaction Mechanisms
The allyl group in Allyl 4-bromobutyrate makes it susceptible to radical reactions, particularly at the allylic position (the carbon atom adjacent to the double bond).
Bromine Radical Generation via N-Bromosuccinimide (NBS) and Subsequent Reactivity
N-Bromosuccinimide (NBS) is a specific reagent used for allylic bromination. masterorganicchemistry.com It is favored over using Br₂ directly because Br₂ tends to add across the double bond via electrophilic addition. masterorganicchemistry.com NBS provides a constant, low concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical substitution pathway over electrophilic addition. libretexts.orglibretexts.orgmasterorganicchemistry.com
The reaction is initiated by light or a radical initiator, which causes the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ to generate bromine radicals (Br•). chemistrysteps.com The mechanism proceeds via a radical chain reaction: libretexts.orglibretexts.org
Initiation: A small number of bromine radicals are generated by the homolytic cleavage of the Br-Br bond, often initiated by light (hν) or heat.
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the allylic position of the substrate. This is the most favorable position for hydrogen abstraction because it forms a resonance-stabilized allylic radical. libretexts.org This step also produces hydrogen bromide (HBr). libretexts.org
Propagation (Step 2): The HBr produced reacts with NBS to generate a molecule of Br₂. libretexts.orglibretexts.org This newly formed Br₂ then reacts with the allylic radical from the first propagation step to form the allylic bromide product and another bromine radical, which continues the chain reaction.
Termination: The reaction terminates when two radicals combine.
The key role of NBS is to react with the HBr byproduct to regenerate Br₂, keeping the concentrations of both HBr and Br₂ low, thereby suppressing the competing ionic addition of HBr or Br₂ to the alkene. masterorganicchemistry.comchemistrysteps.com
Allylic Radical Stability and Regioselectivity Considerations
The stability of the radical intermediate is a key factor in radical reactions. Allylic radicals are significantly more stable than simple primary, secondary, or even tertiary alkyl radicals. chemistrysteps.comlibretexts.org This enhanced stability is due to resonance delocalization, where the unpaired electron is spread over two carbon atoms through the π-system of the adjacent double bond. libretexts.orglibretexts.orgopenstax.org The bond dissociation energy for an allylic C-H bond is lower than for typical alkyl C-H bonds, making it more susceptible to homolytic cleavage. libretexts.orglibretexts.org
This resonance stabilization has important consequences for the regioselectivity of the reaction. If the allylic radical formed is unsymmetrical, the subsequent reaction with bromine can occur at either of the two carbons that share the unpaired electron, leading to a mixture of constitutional isomers. chemistrysteps.comlibretexts.orgopenstax.org
For example, the allylic bromination of an unsymmetrical alkene like 1-octene (B94956) yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene. libretexts.orgopenstax.org The distribution of these products depends on the relative stability of the possible radical intermediates and steric factors. The reaction often favors attack at the less hindered carbon atom. libretexts.org
| Alkene Substrate | Allylic Radical Intermediate(s) | Potential Product(s) | Key Consideration |
| Propene | Symmetrical | 3-Bromopropene | Only one product possible due to symmetry. chemistrysteps.com |
| 1-Octene | Unsymmetrical | 3-Bromo-1-octene & 1-Bromo-2-octene | A mixture of constitutional isomers is formed. libretexts.orgopenstax.org |
| 4,4-Dimethylcyclohexene | Two different unsymmetrical radicals | Mixture of three isomeric bromides | Both resonance and different allylic positions contribute to product diversity. openstax.org |
This table demonstrates how the structure of the starting alkene affects the regioselectivity of allylic bromination due to the nature of the allylic radical intermediate.
Reductive Reaction Mechanisms
This compound can undergo reduction at its ester functional group or participate in reductive coupling reactions involving the carbon-bromine bond.
Complex Metal Hydride Reductions: Selectivity and Product Formation (e.g., LiAlH₄, NaBH₄)
The ester group in this compound can be reduced to a primary alcohol. Complex metal hydrides are common reagents for this transformation. evitachem.com Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are widely used, but they exhibit different reactivities. libretexts.org
Lithium aluminum hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones. libretexts.orgyoutube.com It will reduce the ester in this compound to the corresponding diol, 4-bromo-1-butanol, and allyl alcohol. The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the allyloxy group and a second hydride attack on the intermediate aldehyde, which is then protonated upon aqueous workup to yield the primary alcohol. youtube.com Due to its high reactivity, LiAlH₄ reacts violently with water and alcohols. libretexts.org
Sodium borohydride (NaBH₄): This is a milder and more selective reducing agent. libretexts.org It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. Therefore, NaBH₄ would not typically reduce the ester functionality of this compound, showcasing the chemoselectivity of these reagents.
The reduction process with LiAlH₄ involves two distinct steps: the addition of the hydride reagent followed by an acidic or aqueous workup to protonate the resulting alkoxide intermediate. libretexts.orgyoutube.com
| Reducing Agent | Reactivity with Esters | Reactivity with Aldehydes/Ketones | Product with this compound (Ester group) |
| LiAlH₄ | High | High | Reduction to primary alcohol |
| NaBH₄ | Generally Low/None | High | No reaction |
This table compares the reactivity of common complex metal hydrides towards the ester functionality.
Role of Specific Reducing Agents in Catalytic Cycles
In recent years, transition-metal-catalyzed reductive cross-coupling reactions have emerged as a powerful method for C-C bond formation, directly coupling two electrophiles. acs.org In these reactions, this compound can serve as an alkyl electrophile. These processes require a stoichiometric amount of a chemical reductant, typically a metal such as zinc (Zn) or manganese (Mn), to turn over the catalytic cycle. acs.orgcardiff.ac.uk
A common example is the nickel-catalyzed reductive coupling of an aryl halide with an alkyl halide. nih.gov The proposed catalytic cycle often involves the following general steps:
Reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by the stoichiometric reductant (e.g., Mn or Zn). nih.gov
Oxidative addition of one electrophile (e.g., the aryl halide) to the Ni(0) center to form an organonickel(II) intermediate.
The mechanism for incorporating the second electrophile (e.g., this compound) is complex and can proceed through various pathways. One possibility involves reduction of the Ni(II) intermediate to a Ni(I) species, which can then react with the alkyl halide through a radical-chain mechanism or further oxidative addition to form a Ni(III) or Ni(IV) intermediate. acs.orgnih.gov
Reductive elimination from the nickel center releases the cross-coupled product and regenerates a nickel species that can re-enter the catalytic cycle after being reduced.
The choice of reducing agent can influence the reaction's efficiency and selectivity, for example, by minimizing side reactions like the homocoupling of the starting materials. acs.orgnih.gov Additives like sodium iodide can also play a crucial role, sometimes increasing yields by facilitating in situ halogen exchange. nih.govrsc.org These reactions are highly valuable due to their broad functional group tolerance. acs.org
Cross-Coupling Reaction Mechanisms
The cross-coupling reactions of this compound are pivotal in synthetic chemistry for the formation of carbon-carbon bonds. These transformations are often facilitated by transition metal catalysts, with nickel-based systems being particularly prominent. The mechanistic pathways of these reactions are complex and can be influenced by the choice of catalyst, ligands, and additives.
Nickel-Catalyzed Reductive Couplings: Catalytic Systems, Ligand Effects (e.g., NiBr₂(glyme)/BiOX), and Additives (e.g., NaI)
Nickel-catalyzed reductive couplings represent a powerful strategy for the formation of C(sp³)–C(sp³) bonds from two electrophilic partners, such as this compound and another alkyl halide. These reactions typically employ a stoichiometric reductant, such as manganese or zinc powder, to drive the catalytic cycle.
Catalytic Systems and Ligand Effects:
A common and effective catalytic system for the reductive coupling of unactivated alkyl bromides involves a Ni(II) precatalyst, such as NiBr₂(glyme), paired with a suitable ligand. The choice of ligand is critical for achieving high selectivity and yield. Among various ligands screened for the coupling of aliphatic aldehydes with alkyl bromides, bis(oxazoline) (BiOX) ligands have emerged as uniquely promising candidates. The use of a readily available BiOX ligand with a Ni(II) precatalyst can afford silyl-protected secondary alcohols in good yields. The development of new chiral ligands has also enabled enantioselective cross-coupling reactions between two distinct alkyl electrophiles.
In the context of coupling aryl halides with alkyl halides, bipyridine-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and 4,4'-dimethoxy-2,2'-bipyridine, have proven effective. Interestingly, a synergistic effect was observed in some systems when a mixture of two different ligands was employed, though this is not always the case. For instance, in the coupling of aryl bromides, using only bipyridine ligands often yields the best results.
Additives:
Additives can play a crucial role in optimizing nickel-catalyzed reductive couplings. Sodium iodide (NaI) is a frequently used additive that can significantly impact reaction outcomes. In the reductive coupling of ethyl 4-bromobutyrate with aliphatic aldehydes, the addition of NaI was found to be beneficial, leading to increased yields of the desired cross-coupled product. The proposed role of NaI is to facilitate a Finkelstein reaction, converting the alkyl bromide in situ to the more reactive alkyl iodide, which can accelerate the reaction.
However, the effect of NaI is not universally positive. In some cases, particularly with substrates that are more susceptible to enhanced reactivity upon halogen exchange (HalEx), the addition of NaI can lead to decreased yields. This is attributed to the increased reactivity of the resulting alkyl iodide, which may favor undesired side reactions.
| Component | Example | Role in Reductive Coupling |
| Catalyst | NiBr₂(glyme) | Precatalyst for the active Ni(0) species. |
| Ligand | BiOX | Controls selectivity and enhances yield. |
| Additive | NaI | Promotes in situ halogen exchange to the more reactive iodide. |
| Additive | 1,5-Hexadiene | Minimizes side product formation. |
| Reductant | Mn or Zn | Stoichiometric reductant to regenerate the active catalyst. |
Mechanistic Insights into Electrophilic Carbon Coupling
The direct reductive cross-coupling of two different electrophiles, such as two alkyl halides, is a significant challenge due to the similar reactivity of the starting materials. The mechanism of these nickel-catalyzed reactions is complex and can proceed through various pathways, often involving radical intermediates.
A plausible mechanism for the reductive coupling of two alkyl halides involves the following key steps. Initially, a Ni(0) species, generated from the reduction of a Ni(II) precatalyst by a stoichiometric reductant like zinc or manganese, is formed. This Ni(0) complex can then react with one of the alkyl halides.
Two main mechanistic pathways are often considered: a sequential reduction mechanism and a radical chain mechanism.
Sequential Reduction Mechanism: In this pathway, the Ni(0) species undergoes oxidative addition with one electrophile (e.g., an aryl halide in a C(sp²)–C(sp³) coupling) to form an organonickel(II) intermediate. This intermediate is then reduced to a Ni(I) species, which can then react with the second electrophile (e.g., an alkyl halide like this compound) via halogen-atom abstraction to generate an alkyl radical and a Ni(II) species. These can then recombine in a solvent cage to form a Ni(III) intermediate, which undergoes reductive elimination to yield the cross-coupled product and a Ni(I) species. The Ni(I) is then reduced back to Ni(0) to complete the catalytic cycle.
Radical Chain Mechanism: An alternative pathway involves a Ni(I) species abstracting a halogen from an alkyl halide to generate a "cage-escaped" alkyl radical. This alkyl radical can then react with a Ni(II) species (formed from the oxidative addition of the other electrophile to Ni(0)) to form a Ni(III) intermediate. Reductive elimination from this Ni(III) species gives the product and regenerates a Ni(I) species, which can continue the radical chain. Evidence suggests that for the coupling of alkyl halides with aryl or acyl electrophiles, a radical chain mechanism is often operative.
Control experiments, such as the use of radical traps like TEMPO, have provided evidence for the involvement of radical intermediates in these cross-coupling reactions. The exact operative mechanism can be highly dependent on the specific substrates, ligands, and reaction conditions.
| Mechanistic Step | Description |
| Catalyst Activation | Ni(II) precatalyst is reduced to active Ni(0) by a stoichiometric reductant (e.g., Mn, Zn). |
| Radical Generation | A Ni(I) species abstracts a halogen from the alkyl halide to form an alkyl radical. |
| Intermediate Formation | The alkyl radical combines with an organonickel(II) species to form a Ni(III) intermediate. |
| Reductive Elimination | The Ni(III) intermediate undergoes reductive elimination to form the C-C bond and a Ni(I) species. |
| Catalyst Regeneration | The Ni(I) species is reduced to Ni(0) or continues the radical chain. |
Photoredox/Nickel Catalysis in C-C Bond Formation
The merger of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for C-C bond formation under mild conditions. This dual catalytic approach allows for the generation of radical intermediates from alkyl halides using visible light and a photocatalyst, which then engage in a nickel-catalyzed cross-coupling cycle.
In a typical photoredox/nickel dual catalytic cycle for the coupling of an alkyl halide like this compound with another electrophile (e.g., an aryl halide), the process begins with the excitation of a photocatalyst (e.g., an iridium or organic dye complex) by visible light. The excited photocatalyst can then act as a reductant.
The proposed mechanism often involves the following steps:
An active Ni(0) or Ni(I) species is generated.
The photocatalyst, upon excitation by light, can reduce an alkyl halide to generate an alkyl radical. Alternatively, the excited photocatalyst can reduce a Ni(II) intermediate to a more reactive low-valent nickel species.
The generated alkyl radical is then captured by a Ni(0) or Ni(II) species to form a key Ni(III) intermediate.
This Ni(III) species undergoes reductive elimination to furnish the C-C coupled product and a Ni(I) species.
The Ni(I) species can then be reduced by the excited photocatalyst to regenerate the active Ni(0) catalyst, completing the cycle.
This dual catalytic system avoids the need for stoichiometric metallic reductants by using light as the energy source and often a terminal organic reductant. It has been successfully applied to the cross-coupling of unactivated tertiary alkyl bromides with aryl vinyl halides and the C(sp³)–C(sp³) cross-coupling of alkyl
Diverse Chemical Transformations and Derivatizations of Allyl 4 Bromobutyrate
Alkylation Reactions Utilizing Allyl 4-bromobutyrate as an Alkylating Agent
The presence of the 4-bromobutyl moiety makes this compound an effective alkylating agent for various nucleophiles. This reactivity is commonly exploited to introduce a four-carbon chain with a terminal allyl ester group, which can be further manipulated.
The N-alkylation of nitrogen-containing heterocycles is a notable application. For instance, the alkylation of a pyridazine (B1198779) N(2) nitrogen with this compound has been reported to yield the corresponding N-alkylated product. ucl.ac.uk Similarly, lactams can be N-alkylated with methyl-4-bromobutyrate, a related compound, in the presence of a base like sodium hydride in DMF. nih.gov
Phenols are also readily alkylated. The alkylation of 4-(pyrimidin-2-yl)phenol (B8753490) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333624) with bromo-functionalized compounds demonstrates the utility of this reaction in synthesizing more complex molecules. rsc.org In a similar fashion, eugenol (B1671780) has been alkylated with ethyl 4-bromobutanoate. walisongo.ac.idmdpi.com
These alkylation reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. libretexts.orgmsu.eduuci.edu The choice of solvent and base is crucial for optimizing the reaction conditions and yield.
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Pyridazine derivative | N-alkylated pyridazine | DMF, 120 °C, 16 h | ucl.ac.uk |
| Lactam | N-alkylated lactam | NaH, DMF | nih.gov |
| Eugenol | Ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate | Cesium carbonate, acetonitrile, 65°C | walisongo.ac.idmdpi.com |
Acylation Reactions and Acylnickel(II) Intermediates
While the alkyl halide part of this compound is prone to alkylation, the ester group can be involved in transformations that effectively lead to acylation. A key strategy involves the use of nickel catalysts to generate acylnickel(II) intermediates. These intermediates can then react with various electrophiles to form ketones. acs.org
The general approach involves the cross-electrophile coupling of an acid chloride with an alkyl halide. acs.org Although direct use of this compound in this context is not explicitly detailed in the provided search results, the reactivity of ethyl 4-bromobutyrate in nickel-catalyzed carbonylative coupling reactions suggests that the allyl ester would be compatible with such transformations. acs.org For instance, the coupling of bromoarenes with primary bromoalkanes, including ethyl 4-bromobutyrate, can be achieved to form aryl alkyl ketones. acs.org
The formation of acylnickel(II) complexes from the reaction of Ni(CO)(_4) with electrophiles is a known process for ketone synthesis, though it is less common now due to toxicity concerns. acs.org Modern catalytic methods provide a safer and more versatile alternative.
Silylalkylation of Alkenes Utilizing Bromobutyrate Derivatives
Nickel-catalyzed silylalkylation of alkenes is a powerful method for the synthesis of functionalized organosilicon compounds. researchgate.netnih.gov This reaction typically involves a three-component coupling of an alkene, a silicon reagent, and an alkyl halide. Ethyl 4-bromobutyrate has been successfully employed as the alkyl halide component in these reactions. researchgate.net
The process allows for the regioselective introduction of both a silyl (B83357) group and an alkyl group across a double bond. researchgate.netnih.gov For example, the reaction of 1-octene (B94956) with a silylborane reagent and ethyl 4-bromobutyrate, catalyzed by a nickel complex, leads to the formation of a silylalkylated product. researchgate.net This methodology is tolerant of various functional groups, including esters, making bromobutyrate derivatives suitable substrates. researchgate.netnih.gov
A related three-component reaction is the nickel-catalyzed silylacylation of alkenes, which combines an alkene, a silylating agent (like ClZnSiR(_3)), and an acid chloride to produce β-silyl ketones. nih.gov This highlights the versatility of nickel catalysis in forming C-Si and C-C bonds in a single operation.
Ester Cleavage and Hydrolysis Reactions
The allyl ester group in this compound serves as a protective group for the carboxylic acid functionality. acs.org This group is stable under a range of conditions but can be selectively cleaved when desired. acsgcipr.orgpeptide.com
Palladium-catalyzed deprotection is a common and mild method for cleaving allyl esters. acsgcipr.orggoogle.com Catalysts such as Pd(PPh(_3))(_4) are frequently used in the presence of an allyl cation scavenger. ucl.ac.ukacsgcipr.org The reaction proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophile to release the carboxylate. acsgcipr.org
Other methods for allyl ester deprotection include the use of rhodium catalysts, copper reagents, and acidic conditions. tandfonline.com More recently, heterogeneous catalysts like H-β zeolite have been shown to effectively deprotect allyl esters, particularly aromatic ones. tandfonline.com Cobalt-based catalytic systems have also been developed for the deallylation of carboxylic esters, offering excellent chemoselectivity and functional group tolerance. acs.org
| Reagent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| Pd(PPh3)4 | Room temperature, presence of allyl scavenger | Mild, widely used | ucl.ac.ukacsgcipr.orgpeptide.com |
| H-β zeolite | Reflux in toluene | Heterogeneous, selective for aromatic allyl esters | tandfonline.com |
| Co(II)/TBHP/(Me2SiH)2O | Catalytic system | High chemoselectivity and functional group tolerance | acs.org |
| [MoH4(dppe)2] | Light irradiation | Selective C-O bond cleavage |
Reactions with Organometallic Reagents (e.g., Grignard, Hiyama, Kumada, Stille, Suzuki)
The alkyl bromide moiety of this compound can react with various organometallic reagents in cross-coupling reactions. While specific examples for all named reactions with this compound were not found, the reactivity of the closely related ethyl 4-bromobutyrate provides strong evidence for the feasibility of these transformations.
Organozinc reagents, prepared from ethyl 4-bromobutyrate, readily undergo nickel-catalyzed cross-coupling reactions. thieme-connect.com For instance, the organozinc derivative of ethyl 4-bromobutyrate has been coupled with bromoarenes. thieme-connect.comjove.com Nickel-catalyzed reductive coupling reactions of aryl bromides with ethyl 4-bromobutyrate, using zinc as a reductant, have also been reported. acs.org
Furthermore, the Barbier-type reaction, which involves the in situ generation of an organometallic nucleophile, is applicable. scispace.com While the conjugate addition of some organozinc reagents can be challenging, the formation of functionalized monoorganozinc bromides from substrates like ethyl 4-bromobutyrate for subsequent reactions is well-established. jove.com
Other Substitution and Elimination Reactions of the Alkyl Halide Moiety
The primary alkyl bromide in this compound can undergo various other nucleophilic substitution and elimination reactions. msu.eduuci.edu The competition between these two pathways is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. uci.edu
Nucleophilic substitution reactions can be used to introduce a wide range of functional groups by displacing the bromide ion. libretexts.org For example, reaction with silver nitrite (B80452) can introduce a nitro group. thieme-connect.com
Elimination reactions, while generally less favored for primary alkyl halides compared to secondary or tertiary ones, can occur under appropriate conditions, typically with a strong, sterically hindered base. msu.edu The thermal decomposition of 4-bromobutyric acid, a related compound, has been studied and shown to proceed via an intramolecular nucleophilic substitution to form butyrolactone and hydrogen bromide. researchgate.net
Applications of Allyl 4 Bromobutyrate in the Synthesis of Complex Organic Molecules
Formation of Silyl-Protected Secondary Alcohols via Reductive Coupling
While direct evidence for the use of allyl 4-bromobutyrate in the reductive coupling to form silyl-protected secondary alcohols is not extensively detailed in the provided search results, the reactivity of its functional groups suggests a plausible pathway. Generally, the synthesis of silyl-protected secondary alcohols can be achieved through various methods. The allyl group of this compound could potentially undergo a hydroboration-oxidation sequence to yield a primary alcohol, which could then be oxidized to an aldehyde. Subsequent reaction of this aldehyde with an organometallic reagent followed by silylation would afford a silyl-protected secondary alcohol. Alternatively, the bromo-substituent could be transformed into an organometallic species, which could then react with an aldehyde, followed by protection of the resulting secondary alcohol with a silyl (B83357) group.
A related transformation involves the dual photoredox/nickel-catalyzed coupling of N-protected allylamines with alkyl bromides, including ethyl 4-bromobutanoate, to generate complex multifunctional allylamine (B125299) derivatives. chemrxiv.org This highlights the utility of the bromobutyrate moiety in C-C bond-forming reactions under mild conditions. chemrxiv.org
Intermediacy in the Construction of Pharmacologically Relevant Scaffolds
This compound and its close analog, ethyl 4-bromobutyrate, are frequently employed as key intermediates in the synthesis of pharmacologically relevant scaffolds. otago.ac.nzresearchgate.netub.edu These scaffolds form the core structures of many therapeutic agents.
For instance, ethyl 4-bromobutyrate has been utilized in the synthesis of thieno[2,3-b]-azepin-4-ones, which are isosteres of benzo[b]azepine-2,5-diones known for their antitumor activity. researchgate.net The synthesis involves the alkylation of a substituted 2-amino-3-carbethoxythiophene derivative with ethyl 4-bromobutyrate. researchgate.net Similarly, this reagent has been used in the synthesis of 5-phenyl-1,3-dihydro-2H-thieno[2,3-e] evitachem.comotago.ac.nzdiazepin-2-ones, which have been evaluated for their CNS depressant activity. researchgate.net
The Williamson ether synthesis, a fundamental reaction in organic chemistry, has been employed using ethyl 4-bromobutyrate to modify the structure of β-estradiol, a steroid hormone, by reacting it with the phenolic hydroxyl group. ub.edu This modification is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Furthermore, research has focused on utilizing the Tsuji-Trost reaction with allylic compounds to create natural product scaffolds like those of psiguadial A and ferulin C. otago.ac.nz Although not directly mentioning this compound, this highlights the importance of the allyl group in constructing complex ring systems found in natural products. otago.ac.nz
The following table summarizes the application of bromo-butyrate esters in the synthesis of various pharmacologically relevant scaffolds:
| Scaffold | Starting Material | Reagent | Biological Relevance |
| Thieno[2,3-b]-azepin-4-ones | Substituted 2-amino-3-carbethoxythiophene | Ethyl 4-bromobutyrate | Antitumor activity |
| 5-Phenyl-1,3-dihydro-2H-thieno[2,3-e] evitachem.comotago.ac.nzdiazepin-2-ones | Not specified | Ethyl 4-bromobutyrate | CNS depressant activity |
| Modified β-estradiol | β-estradiol | Ethyl 4-bromobutyrate | Steroid hormone modification |
Construction of Polymeric and Macrocyclic Architectures
The dual functionality of this compound makes it a valuable component in the construction of complex polymeric and macrocyclic structures.
In the field of polymer chemistry, the development of functional monomers is crucial for creating materials with tailored properties. While the provided information does not directly describe the use of this compound, a related strategy involves the synthesis of a bicyclic oxazinone monomer containing a succinimidyl ester. nih.gov This synthesis starts with O-(carboxymethyl) hydroxylamine, where the carboxylic acid is first esterified with an allyl group. nih.gov This allylated intermediate is then acylated with bromoisobutryl bromide. nih.gov The resulting hydroxamic ester undergoes an aza-[4+3] cycloaddition with furan, followed by the removal of the allyl ester to generate the desired bicyclic oxazinone monomer. nih.gov This monomer can then be polymerized and further modified post-polymerization. nih.govresearchgate.net The use of an allyl ester in this multi-step synthesis highlights the utility of the allyl group as a protective group that can be selectively removed under mild conditions.
The polymerization of allylic monomers can sometimes be challenging due to degradative chain transfer. e3s-conferences.orgfrontiersin.org However, specific polymerization techniques like cyclopolymerization can overcome these limitations to produce high-molecular-weight polymers. e3s-conferences.orge3s-conferences.org
Porphyrins are a class of macrocyclic compounds with significant applications in various fields, including medicine. To enhance their solubility and biological activity, they are often conjugated with other molecules, such as polyamines. mdpi.com A common strategy for creating these conjugates involves the modification of a pre-formed porphyrin ring. mdpi.com For example, a porphyrin bearing a phenolic oxygen can be alkylated with ethyl 4-bromobutanoate, followed by saponification of the ester to a carboxylic acid. mdpi.com This carboxylic acid can then be coupled to a polyamine using standard peptide coupling reagents. mdpi.com This approach demonstrates how the bromobutyrate moiety can serve as a linker to attach functional groups to a macrocyclic core.
The synthesis of molecular knots, which are molecules with non-trivial topological structures, represents a significant challenge in chemistry. nih.govd-nb.infocatenane.net Research has shown that pseudopeptide ligands can be designed to fold into knots upon complexation with metal ions. researchgate.netresearchgate.net In the synthesis of one such pseudopeptide ligand, a key step involves the use of ethyl 4-bromobutyrate to introduce a dual carboxylic acid moiety into a building block. researchgate.netresearchgate.net This is achieved through a Williamson ether synthesis followed by hydrolysis. researchgate.net The resulting diacid is then coupled with a peptide sequence. researchgate.net The final ligand, containing multiple binding sites, can then be induced to form a knotted structure in the presence of a lanthanide(III) ion. researchgate.netresearchgate.net The allyl groups incorporated into the ligand can then be used for covalent capture of the entangled structure via ring-closing olefin metathesis. nih.gov
Assembly of Bifunctional Organosilicon Building Blocks
The strategic incorporation of silicon into organic molecules is a rapidly advancing area of chemical synthesis, driven by the unique physicochemical properties that silicon imparts. nih.gov Bifunctional organosilicon compounds, which possess both a silicon moiety and another reactive functional group, are particularly valuable as versatile building blocks for the construction of complex molecular architectures. This compound serves as a key reagent in innovative methodologies aimed at assembling these important synthetic intermediates.
Recent research has highlighted the utility of nickel-catalyzed cross-coupling reactions for the efficient and selective synthesis of bifunctional organosilicon building blocks. nih.gov In a representative transformation, an alkene, a silicon-containing reagent, and an alkyl halide like this compound are coupled in a single operation. This multicomponent approach allows for the direct installation of both a silyl group and a functionalized alkyl chain across a double bond. nih.govresearchgate.net
A model reaction involves the nickel-catalyzed silylalkylation of a terminal alkene. nih.gov The process is facilitated by a nickel(II) catalyst and a trans-1,2-diaminocyclohexane ligand, which are crucial for controlling the regioselectivity of the addition. nih.govresearchgate.net In this reaction, the this compound acts as the electrophilic component, delivering the butoxycarbonylpropyl group to the alkene.
The general scheme for this transformation can be represented as follows:
General Reaction Scheme
| Alkene | + | Silyl Reagent | + | This compound | Catalyst/Conditions | Product |
| R-CH=CH₂ | + | (Me₂PhSi)₂Bpin | + | Br-(CH₂)₃-CO₂-allyl | NiBr₂·DME, Ligand, CuI, LiOMe, NMP | R-CH(SiMe₂Ph)CH₂(CH₂)₃CO₂-allyl |
Detailed research findings have demonstrated that this methodology is tolerant of a wide array of functional groups, a critical feature for the synthesis of complex molecules. nih.govresearchgate.net The reaction conditions are typically mild, proceeding at or below room temperature, which helps to preserve sensitive functionalities within the substrates.
The scope of the reaction with respect to the alkene component is broad, encompassing simple terminal alkenes as well as those bearing functional groups such as alcohols, ethers, and amides. nih.gov This versatility allows for the direct production of a diverse library of bifunctional organosilicon compounds.
Substrate Scope and Yields *
| Alkene Substrate | Product Structure | Yield (%) |
| 1-Octene (B94956) | CH₃(CH₂)₅CH(SiMe₂Ph)CH₂(CH₂)₃CO₂-allyl | 85 |
| Allyl alcohol | HOCH₂CH(SiMe₂Ph)CH₂(CH₂)₃CO₂-allyl | 78 |
| N-allyl-p-toluenesulfonamide | TsNHCH₂CH(SiMe₂Ph)CH₂(CH₂)₃CO₂-allyl | 82 |
| 4-Penten-1-ol | HO(CH₂)₃CH(SiMe₂Ph)CH₂(CH₂)₃CO₂-allyl | 75 |
*Yields are representative and based on analogous reactions with ethyl 4-bromobutyrate as reported in the literature. nih.gov
The resulting bifunctional organosilicon building blocks are primed for further synthetic manipulations. The silyl group can participate in a variety of transformations, including oxidation to an alcohol (Fleming-Tamao oxidation) or cross-coupling reactions (Hiyama coupling), while the ester functionality of the this compound-derived chain can be hydrolyzed or otherwise modified. researchgate.net This dual reactivity makes these compounds powerful intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
